N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
The compound N-(2-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide features a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2. A sulfanyl (–S–) bridge connects this heterocyclic system to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-2-28-20-11-7-6-10-17(20)24-21(27)15-29-22-19-14-18(16-8-4-3-5-9-16)25-26(19)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAXWIUMDVJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.
Substituent Variations in Pyrazolo[1,5-a]pyrazine Derivatives
Table 1: Structural and Molecular Comparison
Key Observations:
- Electron-Withdrawing Groups : Fluorine (e.g., ) and ethyl () substituents modulate electronic properties and hydrophobicity, which could influence pharmacokinetic profiles .
- Molecular Weight : The target compound’s molecular weight (~404 g/mol) aligns with typical drug-like molecules, suggesting favorable bioavailability .
Comparison with Pyrazolo[1,5-a]pyrimidine Analogs
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., DPA-714 in ) share structural similarities but differ in the heterocyclic core. These compounds are often radiolabeled for neuroimaging, highlighting the importance of sulfanyl acetamide motifs in targeting biomarkers like translocator protein (TSPO) .
Table 2: Core Heterocycle Comparison
Key Observations:
- The pyrazolo[1,5-a]pyrazine core in the target compound may offer distinct electronic properties compared to pyrimidine or quinoxaline analogs, influencing target selectivity.
- Sulfanyl acetamide derivatives across these classes demonstrate versatility in bioactivity, from antimicrobial () to neuroimaging applications ().
Inferred Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, insights can be drawn from related compounds:
- Antimicrobial Activity: Tetrazolo[1,5-a]quinoxaline derivatives () highlight the role of the sulfanyl bridge in enhancing antimicrobial potency .
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